3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240527-32-5
VCID: VC3421368
InChI: InChI=1S/C10H14FNO.ClH/c1-7(2)12-8-4-5-10(13-3)9(11)6-8;/h4-7,12H,1-3H3;1H
SMILES: CC(C)NC1=CC(=C(C=C1)OC)F.Cl
Molecular Formula: C10H15ClFNO
Molecular Weight: 219.68 g/mol

3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride

CAS No.: 1240527-32-5

Cat. No.: VC3421368

Molecular Formula: C10H15ClFNO

Molecular Weight: 219.68 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride - 1240527-32-5

Specification

CAS No. 1240527-32-5
Molecular Formula C10H15ClFNO
Molecular Weight 219.68 g/mol
IUPAC Name 3-fluoro-4-methoxy-N-propan-2-ylaniline;hydrochloride
Standard InChI InChI=1S/C10H14FNO.ClH/c1-7(2)12-8-4-5-10(13-3)9(11)6-8;/h4-7,12H,1-3H3;1H
Standard InChI Key FSZTVQUEOZJFOH-UHFFFAOYSA-N
SMILES CC(C)NC1=CC(=C(C=C1)OC)F.Cl
Canonical SMILES CC(C)NC1=CC(=C(C=C1)OC)F.Cl

Introduction

3-Fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride is a chemical compound categorized as an aromatic amine. Its structure features a fluorine atom and a methoxy group attached to a benzene ring, along with an isopropylamine side chain. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block in chemical synthesis.

Synthesis

The synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride typically involves the introduction of the fluorine atom and methoxy group onto an aniline derivative, followed by the addition of the isopropylamine moiety. The specific synthetic routes may vary, but common methods include electrophilic aromatic substitution reactions.

Applications

This compound has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders or exhibiting anti-inflammatory properties.

  • Organic Synthesis: Utilized as a building block in the development of more complex organic molecules.

Biological Activity

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(propan-2-yl)aniline exhibit significant biological activity:

Anticancer Activity

Studies have shown that derivatives of this compound can demonstrate cytotoxic effects against specific cancer cell lines, such as glioblastoma, suggesting potential applications in cancer therapy.

Antidepressant Development

Research has indicated that modifications to this compound can yield derivatives with antidepressant properties, providing alternatives with potentially fewer side effects compared to traditional treatments.

Mechanistic Insights

Investigations into the mechanism of action reveal that structural variations can significantly affect biological profiles, influencing both efficacy and selectivity towards target enzymes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator